Methyl 3-chloro-5-fluoro-2-methoxybenzoate
Description
Methyl 3-chloro-5-fluoro-2-methoxybenzoate is a substituted methyl benzoate featuring chlorine (Cl), fluorine (F), and methoxy (OMe) groups at positions 3, 5, and 2 of the benzene ring, respectively. This compound is structurally significant due to its electron-withdrawing (Cl, F) and electron-donating (OMe) substituents, which influence its physicochemical properties and reactivity.
Properties
IUPAC Name |
methyl 3-chloro-5-fluoro-2-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-13-8-6(9(12)14-2)3-5(11)4-7(8)10/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNJGDRHLWGHNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)F)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-chloro-5-fluoro-2-methoxybenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 3-chloro-5-fluoro-2-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-chloro-5-fluoro-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro and fluoro substituents on the benzene ring can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium amide (NaNH2) or thiourea, typically in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Hydrolysis: Strong acids like hydrochloric acid (HCl) or bases like sodium hydroxide (NaOH) are used.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium is a common oxidizing agent.
Major Products Formed
Scientific Research Applications
Methyl 3-chloro-5-fluoro-2-methoxybenzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-chloro-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents can enhance binding affinity to these targets, while the methoxy group can influence the compound’s solubility and reactivity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogs
a) Methyl 3-Bromo-2-Chloro-5-(Trifluoromethoxy)benzoate
- Substituents : Bromine (Br) at position 3, Cl at 2, and trifluoromethoxy (OCF₃) at 3.
- Key Differences :
- Halogen Effects : Bromine’s larger atomic radius and lower electronegativity compared to fluorine may enhance leaving-group ability in nucleophilic substitutions.
- Trifluoromethoxy vs. Methoxy : The OCF₃ group is strongly electron-withdrawing, reducing electron density on the aromatic ring compared to OMe. This difference impacts reactivity in electrophilic aromatic substitution or hydrolysis .
b) Metsulfuron Methyl Ester (Methyl 2-(((((4-Methoxy-6-Methyl-1,3,5-Triazin-2-yl)Amino)Carbonyl)Amino)Sulfonyl)Benzoate)
- Substituents : A sulfonylurea functional group at position 2 and triazine ring substituents.
- Solubility: Sulfonylurea esters are typically polar due to the sulfonyl group, enhancing water solubility compared to halogenated benzoates .
c) Methyl Salicylate
- Substituents : Hydroxyl (OH) at position 2 and methoxy (OMe) at position 1.
- Key Differences :
- Hydrogen Bonding : The OH group in methyl salicylate enables intramolecular hydrogen bonding, reducing volatility (boiling point: 222°C) compared to halogenated analogs.
- Applications : Methyl salicylate is a volatile organic compound (VOC) used in fragrances, whereas halogenated benzoates are less volatile and more suited for stable intermediates .

Functional Analogs
a) Sandaracopimaric Acid Methyl Ester
- Structure : A diterpene methyl ester with a fused bicyclic system.
- Key Differences :
- Complexity : The terpene backbone increases molecular weight and hydrophobicity compared to simple aromatic esters.
- Analytical Methods : Gas chromatography (GC) retention times for such esters depend on branching and ring systems, contrasting with halogenated benzoates, which elute earlier due to lower molecular weight .

Physicochemical Properties (Inferred from Evidence)
*Estimated based on substituent effects and analog data.
Stability and Reactivity
- Electron Effects : The meta-fluoro and para-chloro groups create an electron-deficient ring, slowing electrophilic attacks but enhancing nucleophilic substitution at chlorine.
- Hydrolysis : Compared to methyl salicylate, the target compound is less prone to acid-catalyzed hydrolysis due to the absence of activating OH groups .
Biological Activity
Methyl 3-chloro-5-fluoro-2-methoxybenzoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 232.62 g/mol. The compound features a methoxy group, a chlorine atom, and a fluorine atom attached to a benzoate structure. The presence of these substituents significantly influences its chemical reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The electron-withdrawing effects of the chlorine and fluorine atoms enhance the compound's reactivity, potentially increasing its binding affinity to specific targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in metabolic pathways, which can be crucial for therapeutic applications.
- Receptor Binding: The structural characteristics allow it to bind effectively to certain receptors, influencing physiological responses.
Biological Activities
Research indicates that this compound exhibits several important biological activities:
- Antimicrobial Activity: Studies have shown that this compound possesses significant antibacterial properties, making it a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects: Its potential to reduce inflammation has been explored, particularly in relation to chronic inflammatory conditions.
- Antitumor Potential: Preliminary studies suggest that it may exhibit antitumor activity, warranting further investigation in cancer research.
Case Studies
-
Antibacterial Study:
- A study evaluated the antibacterial efficacy of this compound against various bacterial strains. Results indicated that it had a minimum inhibitory concentration (MIC) ranging from to , demonstrating effectiveness against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Research:
Comparative Analysis with Similar Compounds
| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Unique Features |
|---|---|---|---|
| This compound | Moderate | Significant | Specific positioning of halogens |
| Methyl 3-chloro-4-methoxybenzoate | Low | Moderate | Different substitution pattern |
| Methyl 3-chloro-2-methoxybenzoate | High | Low | Variations in methoxy position |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


